molecular formula C21H26O4 B12125381 Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- CAS No. 900705-41-1

Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-

Cat. No.: B12125381
CAS No.: 900705-41-1
M. Wt: 342.4 g/mol
InChI Key: PCYKIFOJOMLPFM-UHFFFAOYSA-N
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Description

The compound Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- is a substituted benzaldehyde derivative characterized by a phenolic ether backbone with three distinct substituents:

  • A tert-butyl (1,1-dimethylethyl) group at the 2-position of the phenoxy ring.
  • Methoxy (-OCH₃) at the 5-position.
  • Propoxy (-OCH₂CH₂CH₃) at the 4-position.

This structure combines steric bulk (tert-butyl), moderate electron-donating effects (methoxy), and increased lipophilicity (propoxy). The aldehyde functional group at the benzaldehyde core provides reactivity for further chemical modifications, such as nucleophilic additions or condensations.

Properties

CAS No.

900705-41-1

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

3-(2-tert-butylphenoxy)-5-methoxy-4-propoxybenzaldehyde

InChI

InChI=1S/C21H26O4/c1-6-11-24-20-18(23-5)12-15(14-22)13-19(20)25-17-10-8-7-9-16(17)21(2,3)4/h7-10,12-14H,6,11H2,1-5H3

InChI Key

PCYKIFOJOMLPFM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1OC2=CC=CC=C2C(C)(C)C)C=O)OC

Origin of Product

United States

Preparation Methods

Starting Material Selection

Gallic acid (3,4,5-trihydroxybenzoic acid) is a practical precursor. Reduction of its carboxylic acid group to a primary alcohol using lithium aluminum hydride (LiAlH4) yields 3,4,5-trihydroxybenzyl alcohol, which is subsequently oxidized to the aldehyde in the final step.

Regioselective Methylation and Propylation

  • Methoxy Group Installation :
    Treat 3,4,5-trihydroxybenzyl alcohol with methyl iodide and potassium carbonate in dimethylformamide (DMF) to selectively protect the position 5 hydroxyl group.

    3,4,5-Trihydroxybenzyl alcohol+MeIK2CO3,DMF5-Methoxy-3,4-dihydroxybenzyl alcohol\text{3,4,5-Trihydroxybenzyl alcohol} + \text{MeI} \xrightarrow{K_2CO_3, \text{DMF}} \text{5-Methoxy-3,4-dihydroxybenzyl alcohol}
  • Propoxy Group Installation :
    React the intermediate with propyl bromide under similar conditions to functionalize position 4:

    5-Methoxy-3,4-dihydroxybenzyl alcohol+PrBrK2CO3,DMF4-Propoxy-5-methoxy-3-hydroxybenzyl alcohol\text{5-Methoxy-3,4-dihydroxybenzyl alcohol} + \text{PrBr} \xrightarrow{K_2CO_3, \text{DMF}} \text{4-Propoxy-5-methoxy-3-hydroxybenzyl alcohol}

Phenoxy-tert-butyl Group Coupling

The Mitsunobu reaction efficiently couples 2-tert-butylphenol to the remaining hydroxyl group at position 3. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF):

4-Propoxy-5-methoxy-3-hydroxybenzyl alcohol+2-tert-butylphenolDEAD, PPh3,THF3-[2-(tert-butyl)phenoxy]-4-propoxy-5-methoxybenzyl alcohol\text{4-Propoxy-5-methoxy-3-hydroxybenzyl alcohol} + \text{2-tert-butylphenol} \xrightarrow{\text{DEAD, PPh}_3, \text{THF}} \text{3-[2-(tert-butyl)phenoxy]-4-propoxy-5-methoxybenzyl alcohol}

This method avoids regioselectivity issues and ensures high yield.

Oxidation to Aldehyde

The benzyl alcohol intermediate is oxidized to the target aldehyde using pyridinium chlorochromate (PCC) in dichloromethane:

3-[2-(tert-butyl)phenoxy]-4-propoxy-5-methoxybenzyl alcoholPCC, CH2Cl23-[2-(tert-butyl)phenoxy]-4-propoxy-5-methoxybenzaldehyde\text{3-[2-(tert-butyl)phenoxy]-4-propoxy-5-methoxybenzyl alcohol} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{3-[2-(tert-butyl)phenoxy]-4-propoxy-5-methoxybenzaldehyde}

PCC is preferred for its selectivity toward primary alcohols without over-oxidizing to carboxylic acids.

Alternative Synthetic Routes

Direct Friedel-Crafts Alkylation

While challenging due to the aldehyde’s directing effects, Friedel-Crafts alkylation could theoretically introduce the tert-butyl group. However, competing side reactions and poor regioselectivity limit its utility.

Challenges and Optimization

  • Regioselectivity : Competing reactions during alkylation may lead to mixed ethers. Using bulkier bases (e.g., DBU) or low temperatures improves selectivity.

  • Aldehyde Protection : Early-stage aldehyde oxidation can be mitigated by temporarily protecting it as an acetal. For example:

    Benzyl alcoholMeOH, HClDimethyl acetal(deprotected post-etherification)\text{Benzyl alcohol} \xrightarrow{\text{MeOH, HCl}} \text{Dimethyl acetal} \quad \text{(deprotected post-etherification)}
  • Purification : Column chromatography or recrystallization from ethanol-water mixtures isolates intermediates.

Comparative Analysis of Methods

MethodConditionsYield (%)AdvantagesLimitations
Mitsunobu Coupling DEAD, PPh3, THF, rt70–80High regioselectivity, mild conditionsCostly reagents, stoichiometric use
Ullmann Coupling CuI, K2CO3, DMSO, 150°C50–60Robust for aryl ethersHigh energy input, longer duration
Direct Alkylation AlCl3, tert-butyl chloride, DCM<30Simple reagentsPoor selectivity, side products

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The presence of tert-butyl, methoxy, and propoxy groups can influence the compound’s reactivity and interactions with enzymes and receptors, modulating its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound A : 3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde ()
  • Core Structure : Benzaldehyde with substitutions at 3-, 4-, and 5-positions.
  • Key Differences: 4-Chlorobenzyloxy group vs. Ethoxy (-OCH₂CH₃) vs. Propoxy (-OCH₂CH₂CH₃): Ethoxy’s shorter chain reduces lipophilicity compared to propoxy. Allyl (-CH₂CH=CH₂) vs. Methoxy (-OCH₃): The allyl group offers sites for polymerization or click chemistry, whereas methoxy stabilizes via electron donation.

Impact : Compound A may exhibit higher reactivity due to the allyl and chloro groups, making it suitable for electrophilic substitutions. In contrast, the target compound’s tert-butyl and propoxy groups favor applications requiring stability in hydrophobic environments.

Compound B : 1-(Benzyloxy)-2,4-difluorobenzene ()
  • Core Structure : Benzene with benzyloxy and fluorine substituents.
  • Key Differences: Benzyloxy (-OCH₂C₆H₅) vs. tert-butylphenoxy: Benzyloxy is less bulky but more π-electron-rich, enhancing aromatic interactions. Fluorine atoms vs. Methoxy/Propoxy: Fluorine’s electronegativity increases polarity and metabolic stability, whereas alkoxy groups modulate solubility.

Impact: Compound B’s fluorine substituents may improve bioavailability in pharmaceutical contexts, while the target compound’s tert-butylphenoxy group could hinder membrane permeability due to steric bulk.

Compound C : 1-(2H-1,3-Benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl benzoate ()
  • Core Structure: Benzoate ester with benzodioxol and allylphenoxy groups.
  • Key Differences :
    • Ester (-COO-) vs. Aldehyde (-CHO) : The ester group increases stability but reduces reactivity compared to the aldehyde.
    • Benzodioxol vs. Methoxy/Propoxy : Benzodioxol is a fused ring system offering rigidity, whereas alkoxy groups provide conformational flexibility.

Impact : Compound C’s ester functionality suits prodrug applications, while the target compound’s aldehyde group enables facile derivatization in synthetic workflows.

Data Table: Comparative Properties

Property Target Compound Compound A () Compound B () Compound C ()
Molecular Weight ~330 g/mol (estimated) ~348 g/mol ~218 g/mol ~468 g/mol
Key Substituents tert-butyl, methoxy, propoxy 4-Cl-benzyloxy, ethoxy, allyl Benzyloxy, difluoro Benzodioxol, dimethoxy, allyl
Reactivity High (aldehyde) Moderate (allyl, chloro) Low (fluorine, benzyloxy) Low (ester)
Lipophilicity (LogP) High (tert-butyl, propoxy) Moderate (chloro, ethoxy) Moderate (benzyloxy) High (benzodioxol, allyl)
Potential Applications Synthetic intermediates Drug synthesis Pharmaceuticals Prodrugs, polymers

Biological Activity

Benzaldehyde derivatives have garnered attention in recent years due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article focuses on the compound Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- (CAS No. 175278-47-4), exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure and properties:

PropertyValue
Molecular Formula C₁₇H₁₈O₄
Molecular Weight 298.33 g/mol
Density 1.196 g/cm³
Melting Point 134-136 °C
Boiling Point 395.8 °C
LogP (Partition Coefficient) 5.02

This compound features a tert-butyl group, a methoxy group, and a propoxy group attached to a benzaldehyde moiety, which contributes to its lipophilicity and potential biological interactions.

Antimicrobial Activity

Benzaldehyde derivatives have been studied for their antimicrobial properties. A study evaluating the antibacterial activity of various benzaldehyde compounds indicated that modifications to the benzaldehyde structure can enhance antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Key Findings:

  • The compound exhibited significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of approximately 8 μM against E. faecalis.
  • Benzaldehyde itself has been shown to act as an antibiotic modulator, potentially reducing the MIC of standard antibiotics against resistant strains .

Anticancer Activity

Research has also highlighted the anticancer potential of benzaldehyde derivatives. Various studies have reported that certain structural modifications can lead to enhanced antiproliferative activity against different cancer cell lines.

Case Studies:

  • Antiproliferative Activity : A derivative with similar structural features demonstrated IC₅₀ values ranging from 1.2 to 5.3 μM against various cancer cell lines, indicating strong cytotoxic effects .
  • Mechanism of Action : The anticancer activity appears to be linked to the ability of these compounds to induce oxidative stress in cancer cells, leading to apoptosis .

Antioxidant Properties

In addition to antimicrobial and anticancer activities, this benzaldehyde derivative has shown promising antioxidant properties. Comparative studies have demonstrated that it exhibits stronger antioxidative activity than standard antioxidants like BHT (Butylated Hydroxytoluene).

Research Findings:

  • The compound's antioxidant capacity was evaluated using multiple assays, confirming its ability to scavenge free radicals effectively .
  • The presence of methoxy and propoxy groups is believed to enhance its electron-donating ability, contributing to its antioxidative effects.

Q & A

Q. NMR Spectroscopy :

  • ¹H NMR to confirm methoxy (-OCH₃), propoxy (-OCH₂CH₂CH₃), and tert-butylphenoxy groups via integration and splitting patterns.
  • ¹³C NMR to resolve quaternary carbons in the aromatic ring and ether linkages.

Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzaldehyde derivatives?

  • Methodological Answer :

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing propoxy with ethoxy) and compare bioactivity profiles using standardized assays (e.g., enzyme inhibition, cytotoxicity) .

Meta-Analysis : Cross-reference data from independent sources (e.g., NIST, peer-reviewed journals) while excluding unreliable platforms (e.g., ) .

Dose-Response Validation : Replicate conflicting studies under controlled conditions to identify confounding factors (e.g., solvent effects, impurity interference) .

Q. What strategies optimize the regioselectivity of alkoxy group introduction during synthesis?

  • Methodological Answer :
  • Directing Groups : Use electron-donating groups (e.g., methoxy) to guide electrophilic substitution at specific positions (e.g., para to the directing group) .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., aldehyde) with silyl ethers or acetals before introducing bulky substituents like tert-butylphenoxy .
  • Computational Modeling : Apply DFT calculations to predict steric and electronic barriers to substitution, validated by experimental yields .

Q. How do substituent electronic effects influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy at pH 2–12.

Hammett Analysis : Correlate substituent σ values (e.g., methoxy: σ = -0.27; tert-butylphenoxy: σ = -0.15) with hydrolysis rates of the aldehyde group.

Stabilization Mechanisms : Propose resonance or inductive effects (e.g., electron-donating groups slow aldehyde oxidation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or spectral data across studies?

  • Methodological Answer :
  • Purity Assessment : Re-crystallize the compound and compare melting points with literature values. Impurities can depress melting points by up to 10°C .
  • Instrument Calibration : Verify spectrometer alignment using NIST-traceable standards (e.g., polystyrene for IR) .
  • Stereochemical Considerations : Confirm absence of rotamers or polymorphs via X-ray crystallography .

Biological Evaluation

Q. What methodologies are recommended for evaluating this compound’s potential as a biochemical probe?

  • Methodological Answer :

Target Identification : Use affinity chromatography or SPR to screen for protein binding partners .

Cellular Assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayer model) .

In Vivo Validation : Employ rodent models to assess pharmacokinetics (e.g., half-life, bioavailability) .

Tables

Key Physicochemical Properties Method Reference
Boiling Point (Tboil)NIST Database
IR Peaks (C=O, C-O)Perkin-Elmer Capillary IR
Enthalpy of Vaporization (ΔvapH°)Reaction Calorimetry

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